molecular formula C17H17NO2 B7548251 N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide

N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B7548251
M. Wt: 267.32 g/mol
InChI Key: WJVUFIGGUFQLKW-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound provided for research and development purposes. This product is intended for use in laboratory settings only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human consumption. Compounds featuring the 3,4-dihydro-1H-isochromene (isochroman) core and N-benzyl carboxamide moiety are of significant interest in medicinal chemistry, particularly in neuroscience . Structurally similar analogs have been investigated as potential multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . Research on related molecules has shown promising inhibitory activity against key neurological enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE) . These enzymes are critical targets for regulating neurotransmitter levels in the brain, and their inhibition is a validated strategy for managing conditions such as depression and Alzheimer's disease . The design of this compound class often aims to hybridize pharmacophores found in established drugs, potentially yielding a diversified lead structure with improved pharmacokinetic properties . Researchers can utilize this compound to explore its specific binding modes, enzyme inhibitory potential, and overall value in developing new neuroprotective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(18-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVUFIGGUFQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Development for N Benzyl 3,4 Dihydro 1h Isochromene 1 Carboxamide and Its Analogues

Retrosynthetic Strategies for the N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical and common primary disconnection is at the amide bond. This C-N bond cleavage reveals two key synthons: benzylamine (B48309) and 3,4-dihydro-1H-isochromene-1-carboxylic acid . Benzylamine is a readily available commercial reagent.

The main synthetic challenge, therefore, lies in the preparation of the 3,4-dihydro-1H-isochromene-1-carboxylic acid intermediate. Further retrosynthetic analysis of this heterocyclic acid suggests a disconnection of the C1-O bond of the ether linkage. This leads to a bifunctional open-chain precursor, typically a derivative of 2-(2-hydroxyethyl)benzoic acid . The isochromene ring can be formed via an intramolecular cyclization (lactonization) of this precursor to yield a dihydroisocoumarin (a lactone), which can then be further manipulated to generate the desired carboxylic acid. The carboxylic acid functionality at the C1 position can be introduced via methods such as the oxidation of a corresponding alcohol or aldehyde, or the hydrolysis of a nitrile group.

Established Synthetic Routes to the 3,4-Dihydro-1H-isochromene Ring System

The formation of the 3,4-dihydro-1H-isochromene core is the pivotal step in the synthesis of the target molecule. Various cyclization strategies have been developed to construct this heterocyclic system.

The construction of the dihydroisochromene ring often involves an intramolecular cyclization reaction where a nucleophilic oxygen atom attacks an electrophilic carbon center to form the six-membered heterocyclic ring.

One common and effective method is the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenyl derivatives . For instance, derivatives of 2-(2-hydroxyethyl)benzoic acid can undergo intramolecular esterification (lactonization) to form 3,4-dihydroisochromen-1-ones, also known as dihydroisocoumarins. researchgate.net These lactones are valuable intermediates that can be converted to the desired 1-substituted dihydroisochromenes.

Another powerful strategy involves the electrophilic cyclization of alkyne-containing precursors . For example, 2-(1-alkynyl)benzyl alcohols can undergo iodocyclization. In this reaction, an electrophilic iodine source activates the alkyne for a nucleophilic attack by the benzylic alcohol. This process typically follows a 6-endo-dig pathway to yield the corresponding substituted 1H-isochromene. Subsequent reduction of the double bond can then afford the 3,4-dihydro-1H-isochromene scaffold.

A summary of common cyclization precursors is presented below.

Precursor TypeCyclization MethodResulting Core Structure
2-(2-Hydroxyethyl)benzoic AcidIntramolecular Lactonization3,4-Dihydroisochromen-1-one
2-(1-Alkynyl)benzyl AlcoholElectrophilic Cyclization (e.g., Iodocyclization)1H-Isochromene
o-(Alkynyl)benzyl AlcoholsIndium(III)-catalyzed Hydroalkoxylation1H-Isochromene
1-(2-(Hydroxymethyl)phenyl)-2-arylethane-1,2-diolsBrønsted Acid-Catalyzed Pinacol Rearrangement4-Aryl-1H-isochromene

The C1 position of the this compound is a stereocenter. Therefore, controlling its stereochemistry is crucial for accessing enantiomerically pure final products, which is often a requirement for pharmaceutical applications. Asymmetric synthesis of this core can be approached in several ways.

One strategy involves the use of chiral catalysts in the cyclization step. For instance, asymmetric transition-metal catalysis can be employed to induce enantioselectivity in the formation of the heterocyclic ring. While specific examples for the dihydroisochromene-1-carboxylic acid core are specialized, principles from related asymmetric syntheses of other heterocycles, such as those involving tandem ylide formation and [4+3] cycloadditions, demonstrate the potential of using chiral Lewis acids or bimetallic catalytic systems to control stereochemistry. rsc.orgsemanticscholar.org

Another approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the precursor molecule to direct the cyclization or a key bond-forming reaction diastereoselectively. After the desired stereocenter is set, the auxiliary is removed.

Furthermore, resolution of a racemic mixture of the 3,4-dihydro-1H-isochromene-1-carboxylic acid intermediate can be performed. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers via crystallization and subsequent liberation of the enantiomerically pure acid.

Formation of the Carboxamide Linkage: General Methodologies

The final key step in the synthesis is the formation of the amide bond between the 3,4-dihydro-1H-isochromene-1-carboxylic acid and benzylamine. This is one of the most fundamental and well-studied transformations in organic chemistry.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid is typically activated first.

Use of Coupling Reagents: The most common laboratory-scale method involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive acyl intermediate in situ, which is then readily attacked by the amine. A wide variety of coupling reagents are available, each with its own advantages regarding reactivity, cost, and byproduct profile.

Table of Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Byproduct Type Key Features
Carbodiimides DCC, EDC Urea Widely used, effective. Byproduct removal can be an issue.
Phosphonium Salts BOP, PyBOP Phosphine Oxide High reactivity, suitable for sterically hindered substrates.
Uronium/Aminium Salts HBTU, HATU Tetramethylurea Very efficient, fast reaction times, low racemization.

Conversion to Acyl Halides: An alternative two-step procedure involves converting the carboxylic acid to a more reactive acyl chloride or acyl bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The isolated acyl halide is then reacted with benzylamine, often in the presence of a non-nucleophilic base to scavenge the generated HCl.

Driven by the demand for greener and more sustainable chemical processes, biocatalytic methods for amide bond formation have gained significant attention. Enzymes can catalyze this reaction under mild, aqueous conditions with high chemo- and stereoselectivity.

Hydrolase-Catalyzed Synthesis: Enzymes such as lipases, which normally catalyze the hydrolysis of esters, can be used in reverse to catalyze the formation of amide bonds. The reaction equilibrium can be shifted towards the amide product by operating in low-water environments (e.g., using organic solvents), removing the water byproduct (e.g., with molecular sieves), or using an activated ester of the carboxylic acid as the substrate. Candida antarctica lipase (B570770) B (CALB) is a particularly robust and widely used enzyme for this purpose.

ATP-Dependent Amide Bond Formation: In nature, many amide bonds are formed by enzymes that use adenosine (B11128) triphosphate (ATP) as an energy source. These enzymes, such as amide bond synthetases or ligases, activate the carboxylic acid by forming a reactive acyl-adenylate or acyl-phosphate intermediate. This highly activated species then readily reacts with an amine nucleophile to form the amide bond. This approach is highly efficient in aqueous environments and is being explored for synthetic applications, often requiring an ATP-recycling system to be economically viable.

Advanced Synthetic Protocols for Structurally Related N-benzyl Carboxamides and Isochromenes

The synthesis of this compound and its analogues benefits from advanced organic chemistry protocols. These methods, including metal-catalyzed reactions and cascade sequences, offer efficient pathways to construct the core structures and introduce molecular diversity.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing N-benzyl carboxamides and the isochromene core. Nickel, palladium, and cobalt catalysts have been notably effective in these transformations.

Nickel-catalyzed reactions have been developed for C-H bond activation and carbonylative cyclization. For instance, a Ni-Al bimetallic catalyst system has been shown to effectively promote the formation of 4-membered nickelacycles in the reaction of N-benzylformamides. nih.gov The optimization of this reaction highlighted the necessity of combining Ni(cod)₂, a ligand such as ᵗBu-DAPO, and AlEt₃ for high product yield. nih.gov Another nickel-catalyzed method involves a radical cyclization and carbonylation of bromodifluoroacetamides with arylboronic acids to create δ-lactams, which are structurally analogous to the dihydroisochromene framework. acs.org This process proceeds through a 6-exo-trig cyclization and carbonyl insertion under mild conditions. acs.org

Palladium-catalyzed cascade reactions are also employed to construct benzofused heterocycles. rsc.org These processes can involve sequential migratory insertions of a carbene ligand and a carbon-carbon double bond, facilitating the formation of multiple C-C bonds in a single operation. rsc.org Furthermore, enantioselective palladium-catalyzed benzylation has been utilized for azaarylmethyl amines, demonstrating a method to install the N-benzyl group with stereochemical control. nsf.gov

Cobalt nanoparticle catalysts have been explored for the N-alkylation of amides with alcohols. A study on the N-alkylation of benzamide (B126) with benzyl (B1604629) alcohol demonstrated the efficacy of highly dispersed cobalt nanoparticles supported on carbon, prepared through pyrolysis. researchgate.net The choice of support material, base, and solvent was found to be critical for catalyst activity and product yield. researchgate.net

Table 1: Optimization of Ni-Catalyzed C(sp³)–H Bond Activation of N-benzylformamide Analogues nih.gov
EntryNi SourceLigandResult
1Ni(cod)₂ᵗBu-DAPO81% Yield
2-ᵗBu-DAPONo Reaction
3Ni(cod)₂-No Reaction
4Ni(acac)₂ᵗBu-DAPOTrace
5NiCl₂·DMEᵗBu-DAPOTrace
6Ni(cod)₂PPh₃No Reaction
7Ni(cod)₂PCy₃No Reaction

Multi-Component and Cascade Approaches

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies for synthesizing complex molecules from simple precursors in a single pot. nih.govorganic-chemistry.org These approaches reduce the number of synthetic steps and purification operations, aligning with the principles of green chemistry. frontiersin.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for the rapid generation of compound libraries with diverse functionalities. nih.govorganic-chemistry.orgnih.gov The Ugi four-component reaction (U4CR), which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry for producing peptidomimetic structures, including complex N-substituted carboxamides. nih.govorganic-chemistry.org This strategy allows for significant structural variation by simply changing any of the four starting materials, making it ideal for creating analogues of this compound.

Cascade reactions enable the formation of multiple bonds in a sequential manner without isolating intermediates. The synthesis of the isochroman (B46142) framework, a key structural feature of the target molecule, can be achieved through such processes. One notable method is the oxa-Pictet-Spengler reaction, which can be part of a cascade sequence starting from epoxides and phenyl ethanols to generate functionalized isochromans. nih.gov Other cascade approaches include the organocatalytic enantioselective synthesis of hydroisoquinolines, which are structurally related to dihydroisochromenes, via a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing sequence. rsc.org Additionally, palladium-catalyzed cascade reactions can build benzofused heterocycles through a series of intramolecular steps. rsc.org A three-step cascade synthesis has also been developed specifically for producing 2,4-dihydro-1H-benzo[f]isochromenes. wm.edu

Table 2: Examples of Cascade Reactions for Heterocycle Synthesis
Reaction TypeCore Structure SynthesizedKey FeaturesReference
Oxa-Pictet SpenglerIsochromanUses epoxides as aldehyde surrogates; promoted by HFIP. nih.gov
Pd-Catalyzed Cascade1,4-DihydroquinolineInvolves formal 6-endo-trig cyclization. rsc.org
Organocatalytic CascadeHydroisoquinolineEnantioselective; trienamine-mediated [4+2]-cycloaddition. rsc.org
C-H Oxidation/Cyclization3,4-DihydrocoumarinOne-pot strategy with excellent diastereoselectivity. mdpi.com

Optimization of Reaction Conditions for Analogues

The successful synthesis of analogues often hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

In the development of metal-catalyzed reactions, screening different catalyst sources and ligands is a common starting point. For the nickel-catalyzed N-alkylation of amides, for example, various supports for cobalt nanoparticles, including ZSM-5, TiO₂, Al₂O₃, and carbon, were tested to find the most suitable carrier material. researchgate.net Subsequent optimization involved screening different bases (e.g., KOH) and solvents (e.g., toluene) to achieve the highest conversion rates. researchgate.net

For the nickel-catalyzed carbonylative cyclization to form δ-lactams, an extensive optimization table was generated by testing different nickel catalysts (Ni(cod)₂, NiBr₂·diglyme, Ni(PPh₃)₂Cl₂), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), and solvents (e.g., THF, dioxane, CH₃CN). acs.org This systematic approach identified Ni(PPh₃)₂Cl₂ with a specific ligand (L1) and Na₂CO₃ in acetonitrile (B52724) as the optimal conditions, significantly improving the product yield. acs.org

The optimization process is crucial not only for improving efficiency but also for controlling selectivity, especially in complex cascade reactions where multiple products can be formed. The conversion of starting materials and the yield of the desired product are often monitored by techniques like gas chromatography or NMR spectroscopy to guide the optimization process. researchgate.net

Table 3: Optimization of Nickel-Catalyzed Carbonylative Cyclization acs.org
EntryCatalystBaseSolventYield
1Ni(cod)₂K₂CO₃THF45%
2NiBr₂·diglymeK₂CO₃THF38%
3Ni(PPh₃)₂Cl₂K₂CO₃THF55%
4Ni(PPh₃)₂Cl₂Cs₂CO₃THF48%
5Ni(PPh₃)₂Cl₂Na₂CO₃THF63%
6Ni(PPh₃)₂Cl₂Na₂CO₃dioxane52%
7Ni(PPh₃)₂Cl₂Na₂CO₃CH₃CN78%

Spectroscopic Characterization and Structural Analysis of N Benzyl 3,4 Dihydro 1h Isochromene 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Structural Connectivity and Chemical Environment

A ¹H NMR spectrum of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide would be expected to show distinct signals for each unique proton. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) and coupling constants (J) would reveal adjacent protons, thus mapping the proton connectivity. Key expected regions would include aromatic protons from both the benzyl (B1604629) and isochromene rings, methylene (B1212753) (CH₂) protons of the benzyl and dihydroisochromene moieties, the methine (CH) proton at the 1-position of the isochromene, and the amide (NH) proton.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom would produce a signal at a characteristic chemical shift. Expected signals would include those for the carbonyl carbon of the amide, aromatic carbons, and the aliphatic carbons of the methylene and methine groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Spin Systems

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, definitively linking proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, including the connectivity of quaternary carbons and functional groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Additionally, C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching from the aromatic rings, and the C-O-C stretching of the isochromene ether linkage would be anticipated.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for characterizing the vibrations of the aromatic rings and the carbon backbone. The C=O bond of the amide would also be Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₇H₁₇NO₂, corresponding to a molecular weight of approximately 267.33 g/mol .

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, making it ideal for accurate molecular weight determination. When subjected to positive ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the amide nitrogen or oxygen, to produce a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 268.3. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z ≈ 290.3) or potassium [M+K]⁺ (m/z ≈ 306.4), may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ could potentially be observed at m/z ≈ 266.3. This technique is highly valuable for confirming the molecular mass of the synthesized compound with high sensitivity.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique typically employs a hard ionization method, such as electron impact (EI), which bombards the molecule with high-energy electrons, leading to extensive and predictable fragmentation.

The resulting mass spectrum provides a unique fingerprint for the molecule. For this compound, the fragmentation is anticipated to occur at the most labile bonds. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is characteristic of N-benzyl compounds. This cleavage would generate the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion, resulting in a characteristic base peak at m/z 91. Other significant fragments would arise from the cleavage of the isochroman (B46142) and amide moieties.

Table 1: Predicted Key Fragmentation Ions for this compound in GC-MS (EI)

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Fragment Name/Description
267 [C₁₇H₁₇NO₂]⁺ Molecular Ion (M⁺)
162 [C₁₀H₁₀O₂]⁺ Isochromene-1-carboxamide fragment
147 [C₉H₇O₂]⁺ Isochroman-1-one cation
133 [C₉H₉O]⁺ Dihydroisochromene cation
107 [C₇H₇O]⁺ Benzyl alcohol cation
106 [C₇H₆N]⁺ Benzyl nitrile radical cation
91 [C₇H₇]⁺ Benzyl/Tropylium cation (often the base peak)

This table presents predicted fragmentation patterns based on the chemical structure and known fragmentation of similar compounds.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity. For this compound (C₁₇H₁₇NO₂), the theoretical exact mass is 267.12593 Da. HRMS analysis would seek to measure the mass of the protonated molecule [M+H]⁺. The expected result would closely match the calculated exact mass for the C₁₇H₁₈NO₂⁺ ion.

Table 2: HRMS Data for the Protonated Molecular Ion

Ion Formula Ion Type Calculated Exact Mass (Da)

This table shows the calculated exact mass for the protonated molecule, which would be compared against the experimental value obtained from an HRMS instrument.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation in Solid State

The structure of this compound features a chiral center at the C1 position of the isochromene ring system. Therefore, the compound can exist as a pair of enantiomers (R and S). X-ray crystallography on a single crystal grown from a resolved enantiomer would unequivocally determine its absolute stereochemistry. If the crystal is grown from a racemic mixture, it could crystallize as a racemic conglomerate or a racemic compound, which this technique would also reveal.

Furthermore, the analysis would elucidate the conformation of the non-aromatic dihydropyran ring, which is expected to adopt a stable conformation such as a half-chair or twist-boat. The orientation of the benzyl and carboxamide substituents relative to the isochromene core would also be defined. Crucially, this method maps the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of adjacent molecules.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. A common method for a molecule like this compound would be reversed-phase HPLC (RP-HPLC). This typically involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Table 3: Representative HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Result | A single major peak with a specific retention time (t_R) |

This table outlines a typical set of starting conditions for developing an HPLC purity method.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of a chemical reaction and to determine appropriate conditions for larger-scale column chromatography purification. A sample of the reaction mixture is spotted on a silica gel plate (stationary phase), which is then developed in a sealed chamber containing a solvent system (mobile phase). Compounds are separated based on their differential affinity for the stationary and mobile phases. The position of each compound is reported as a retention factor (Rƒ). Visualization is typically achieved under UV light, where the aromatic rings will appear as dark spots, or by staining with a chemical reagent like iodine or potassium permanganate.

Table 4: Example TLC Data for Monitoring Synthesis

Compound Rƒ Value (30% Ethyl Acetate/Hexane) Rƒ Value (5% Methanol/Dichloromethane)
Isochroman-1-carboxylic acid (Starting Material) 0.05 0.20
Benzylamine (B48309) (Starting Material) 0.15 0.45

This table provides hypothetical but realistic TLC data, demonstrating how the product's higher Rƒ value indicates it is less polar than the starting materials in these solvent systems.

Computational Chemistry and Advanced Molecular Modeling of N Benzyl 3,4 Dihydro 1h Isochromene 1 Carboxamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are essential for understanding the fundamental electronic and geometric properties of a molecule. These theoretical methods provide a detailed picture of the molecule at the atomic level, which is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. windows.netnih.gov By optimizing the geometry, researchers can determine the most stable arrangement of atoms, corresponding to the minimum energy state of the molecule. This process yields precise data on bond lengths, bond angles, and dihedral angles.

For N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to establish its foundational structural parameters. scirp.orgnih.gov

Hypothetical Data Table for DFT Geometry Optimization: This table is for illustrative purposes only, as specific data is not available.

ParameterCalculated Value
Total Energy (Hartree)Data Not Available
Dipole Moment (Debye)Data Not Available
Key Bond Lengths (Å)Data Not Available
Key Bond Angles (°)Data Not Available

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as specific data is not available.

ParameterEnergy (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Gap (ΔE)Data Not Available

Charge Distribution Analysis (e.g., Natural Population Analysis)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on each atom within a molecule. nih.govnih.gov This analysis helps in understanding the electrostatic potential, identifying reactive sites for electrophilic and nucleophilic attack, and interpreting the nature of chemical bonds. nih.gov For this compound, NPA would reveal the partial charges on the oxygen, nitrogen, and carbon atoms, providing insight into its intermolecular interaction capabilities.

Conformational Analysis and Molecular Dynamics

Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. Understanding this dynamic behavior is crucial for predicting how a molecule will interact with its environment.

Theoretical Exploration of the Conformational Landscape and Stability

Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable bonds. researchgate.net This exploration identifies the different stable conformations (local energy minima) and the energy barriers that separate them. Such an analysis for this compound would clarify the preferred orientations of the benzyl (B1604629) group and the carboxamide linkage relative to the isochromene ring system.

Hindered Rotation and Rotational Isomerism of Amide Bonds

The C-N bond in an amide group has a partial double bond character, which restricts its rotation. This restriction can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans. The energy barrier to this rotation is significant and can often be measured experimentally and calculated computationally. A theoretical study would quantify this rotational barrier in this compound and determine the relative stability of its possible amide isomers.

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Theoretical Structure-Activity Relationship (SAR) Derivation for Isochromene-Carboxamide Systems

Predictive Modeling of Structural Modifications

Computational chemistry offers powerful tools to predict how structural changes to this compound would impact its physicochemical and potential biological properties. Through techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can virtually screen a library of modified compounds to identify derivatives with enhanced characteristics.

For instance, modifications could be systematically introduced to the benzyl group or the isochromene core. Predictive models would then be employed to forecast the effects of these changes on parameters such as solubility, binding affinity to a hypothetical biological target, and metabolic stability. This in-silico screening process significantly narrows down the number of candidate molecules for actual synthesis and experimental testing, thereby saving time and resources.

Table 1: Hypothetical Predictive Data for Structural Modifications

ModificationPredicted Change in SolubilityPredicted Change in Binding Affinity
Addition of a hydroxyl group to the benzyl ringIncreaseVariable
Replacement of the benzyl group with a pyridine ringIncreasePotential Decrease
Introduction of a methyl group on the isochromene ringDecreasePotential Increase

This table is illustrative and based on general principles of medicinal chemistry. Actual predictive values would require specific computational models and target information.

Detailed research findings in this area for analogous compounds often involve creating a matrix of substituents and correlating their electronic and steric properties with predicted outcomes. These models are built upon extensive datasets of experimentally validated compounds and can achieve a high degree of predictive accuracy.

Computational Elucidation of Reaction Mechanisms and Pathways

The synthesis and potential reactions of this compound can be meticulously studied using computational methods to elucidate reaction mechanisms and predict the most favorable pathways. Techniques such as Density Functional Theory (DFT) are commonly used to map the potential energy surface of a reaction. scirp.orgresearchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of the reaction kinetics and thermodynamics.

For the synthesis of the amide bond in this compound, computational studies could compare different coupling reagents and reaction conditions to determine the most efficient and environmentally friendly method. walisongo.ac.id For example, the mechanism of a boric acid-catalyzed amidation could be modeled to understand the role of the catalyst in lowering the activation energy barrier. walisongo.ac.id

Furthermore, computational elucidation can predict potential side reactions and byproducts, aiding in the optimization of reaction conditions to maximize the yield of the desired product. The study of reaction pathways also extends to the metabolic fate of the compound, where computational models can predict the sites of metabolism and the resulting metabolites.

Reactivity and Chemical Stability Studies of N Benzyl 3,4 Dihydro 1h Isochromene 1 Carboxamide

Intramolecular and Intermolecular Reaction Pathways of the Isochromene Moiety

The 3,4-dihydro-1H-isochromene ring system, a prominent feature in various biologically active compounds, exhibits versatile reactivity. researchgate.net Its formation and subsequent reactions are of significant interest in synthetic organic chemistry.

Intramolecular cyclization reactions are a cornerstone for the synthesis of the isochromene framework. researchgate.net One notable pathway is the iodocyclization of 2-(1-alkynyl)benzylic alcohols. nih.gov This reaction can proceed through two main competitive pathways: a 6-endo-dig cyclization to yield the isochromene ring or a 5-exo-dig cyclization leading to dihydroisobenzofuran derivatives. nih.gov The regiochemical outcome is highly dependent on the substitution pattern of the starting material. nih.gov For substrates with primary or secondary benzylic alcohols, the 6-endo-dig pathway to form the isochromene is generally preferred. nih.gov

The mechanism involves the activation of the alkyne by an iodine electrophile, followed by the nucleophilic attack of the hydroxyl group. nih.gov Deprotonation of the resulting intermediate then leads to the final isochromene product. nih.gov The conditions for these reactions are typically mild, often employing iodine and a base like sodium bicarbonate in an appropriate solvent. nih.gov

Starting MaterialReagentsTemperature (°C)SolventMajor ProductYield (%)Reference
2-(Phenylethynyl)benzyl alcoholI₂, NaHCO₃25CH₃CN3-Iodo-4-phenyl-1H-isochromene71 (total) nih.gov
2-(Thiophen-3-ylethynyl)benzyl alcoholI₂, NaHCO₃25CH₃CN3-Iodo-4-(thiophen-3-yl)-1H-isochromene84 nih.gov
2-(Cyclohex-1-en-1-ylethynyl)benzyl alcoholI₂, NaHCO₃25CH₃CN4-(Cyclohex-1-en-1-yl)-3-iodo-1H-isochromene80 nih.gov

Recent advancements have also explored electrochemical methods for the synthesis of isochromenes from 2-ethynylbenzaldehydes. nih.gov This approach demonstrates high regioselectivity and can produce isochromene derivatives in high yields without the need for external oxidants or transition metal catalysts. nih.gov The controlled electrochemical generation of silver ions (Ag+) from a sacrificial electrode is key to the reaction's efficiency, preventing substrate degradation that can occur with high initial concentrations of the metal ion. nih.gov

Chemical Transformations Involving the Carboxamide Functional Group

The N-benzyl-carboxamide group is a robust functional group, yet it can undergo several important chemical transformations, including hydrolysis and oxidative cleavage.

Hydrolysis of the amide bond to yield a carboxylic acid and an amine is a fundamental reaction. This process can be catalyzed by acid or base, or mediated by enzymes. For instance, the enzyme N-substituted formamide (B127407) deformylase is known to catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate. nih.govnih.gov While this enzyme acts on formamides, it demonstrates the principle of enzymatic amide bond cleavage. Research has also shown that this enzyme can catalyze the reverse reaction, synthesizing N-benzylformamide from benzylamine (B48309) and formate, a process that is highly dependent on substrate concentrations. nih.govnih.govresearchgate.net This reversible nature highlights the dynamic potential of the amide bond under specific catalytic conditions. nih.govnih.gov

Another significant transformation is the cleavage of the N-benzyl group, a common protecting group for amides. Oxidative debenzylation offers a method for this transformation under mild conditions. acs.org A system utilizing an alkali metal bromide, such as potassium bromide (KBr), and an oxidant like Oxone can efficiently remove the benzyl (B1604629) group to yield the corresponding primary or secondary amide. acs.org This method is notable for being free of transition metals and for its environmental sustainability. acs.org The reaction is believed to proceed via a bromo radical formed from the oxidation of the bromide ion. acs.orgorganic-chemistry.org

Furthermore, N-benzyl amides can be debenzylated under neutral conditions using N-bromosuccinimide (NBS) at room temperature. researchgate.net This reaction provides moderate to excellent yields and is suggested to involve an oxygen or light-initiated free radical mechanism. researchgate.net

TransformationReagentsConditionsProduct TypeReference
N-DebenzylationKBr, OxoneMeNO₂, 30 °CN-debenzylated amide acs.org
N-DebenzylationN-Bromosuccinimide (NBS)Room TemperatureN-debenzylated amide researchgate.net
HydrolysisAcid or BaseHeatCarboxylic acid + Benzylamine pearson.com
ReductionLiAlH₄-Benzylimines/amines pearson.com

Theoretical and Experimental Investigations into Chemical Degradation Mechanisms

The chemical degradation of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is likely to proceed through pathways targeting its core functional groups.

For the 3,4-dihydro-1H-isochromene moiety, oxidative degradation is a plausible mechanism. The ether linkage and the benzylic position of the heterocyclic ring are potential sites for oxidation. While specific studies on the degradation of this exact isochromene are limited, theoretical investigations into the degradation of other oxygen-containing heterocycles, such as furan (B31954) derivatives, by hydroxyl radicals provide a model for potential pathways. These studies often point to radical addition and hydrogen abstraction mechanisms. The mechanism of oxidative ring closure of related compounds with halogens to form thiophenes has been studied, suggesting that a sulphenyl halide is a reactive intermediate. rsc.org

The carboxamide group is susceptible to hydrolytic degradation. The stability of the amide bond is pH-dependent, with hydrolysis being accelerated under both acidic and basic conditions. The mechanism typically involves nucleophilic attack at the carbonyl carbon. In a neutral to slightly basic environment (pH 7.3), the degradation of complex molecules containing amide-like lactone rings can follow first-order kinetics. researchgate.net In highly basic solutions (pH 12.2), this degradation can be significantly accelerated, by up to three orders of magnitude in some cases. researchgate.net

Experimental studies on related N-benzylbenzamide structures have highlighted metabolic degradation as another key pathway. acs.org Substitutions on the aromatic rings can significantly influence metabolic stability. For example, an ortho-trifluoromethyl group on the benzyl moiety has been shown to be important for protecting the amide and the reactive benzyl methylene (B1212753) group from metabolic degradation. acs.org

Stability Profiles in Various Chemical Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

The parent compound, 3,4-dihydro-1H-isochromene, is a liquid that is slightly soluble in water and is best stored under an inert atmosphere, suggesting some sensitivity to air or moisture. This implies that the isochromene moiety of the target compound may also exhibit sensitivity to oxidative environments.

The stability of the N-benzyl carboxamide linkage is highly dependent on pH. As a general principle, amides are relatively stable in neutral aqueous solutions but undergo hydrolysis at extreme pH values, particularly at elevated temperatures. Enzymatic studies on a related N-benzylformamide system showed that the deformylase enzyme responsible for its hydrolysis has an optimal activity at pH 7.0 and 25°C, and loses activity at temperatures above 50°C. nih.gov This suggests that the N-benzyl carboxamide bond is susceptible to enzymatic degradation under physiological conditions.

In terms of thermal stability, the aforementioned enzyme study indicated stability up to 45°C, with significant loss of activity at 50°C and above. nih.gov This may suggest that the substrate itself is stable within this temperature range, but can be degraded enzymatically. The stability of related N-benzylbenzamides has also been a focus in drug development, with research indicating that molecular structure, particularly substitution patterns, plays a crucial role in enhancing metabolic stability. acs.org

Advanced Derivatization and Structural Modification Strategies for N Benzyl 3,4 Dihydro 1h Isochromene 1 Carboxamide

Substitution Patterns on the Benzyl (B1604629) and Dihydroisochromene Moieties

The systematic introduction of various substituents onto the N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide scaffold allows for a fine-tuning of its steric and electronic properties. These modifications can be strategically applied to both the benzyl and the dihydroisochromene portions of the molecule.

On the benzyl moiety, a wide array of substituents can be introduced to probe structure-activity relationships (SAR). Research on analogous structures, such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, has demonstrated that substitutions on the benzyl ring significantly influence biological activity. nih.gov For instance, the placement of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the molecule's interaction with biological targets. nih.gov

Common modifications to the benzyl ring include the introduction of halogens (e.g., fluorine, chlorine), small alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy). The position of these substituents is also crucial; for example, a para-fluoro substituent has been shown to have a different impact on activity compared to an ortho- or meta-fluoro substituent in related scaffolds. nih.gov

Substitutions on the aromatic ring of the dihydroisochromene moiety are also a key derivatization strategy. The positions available for substitution are C-5, C-6, C-7, and C-8. The inherent electronic nature of the dihydroisochromene ring system, influenced by the ether oxygen, will direct the regioselectivity of electrophilic aromatic substitution reactions. It is anticipated that positions C-6 and C-8 would be activated towards such substitutions. Functional groups that could be introduced include nitro groups (which can be subsequently reduced to amines), halogens, and alkyl groups.

Table 1: Representative Substitution Patterns on the Benzyl Moiety (based on analogous isoquinoline (B145761) structures nih.gov)
Position of SubstitutionSubstituentGeneral Electronic Effect
para (4'-position)-FElectron-withdrawing (inductive), Weakly deactivating
para (4'-position)-ClElectron-withdrawing (inductive), Weakly deactivating
para (4'-position)-CH3Electron-donating (hyperconjugation), Weakly activating
meta (3'-position)-OCH3Electron-donating (resonance), Electron-withdrawing (inductive)
ortho (2'-position)-FElectron-withdrawing (inductive), Weakly deactivating

Ring System Modifications and Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance a molecule's pharmacological profile by exchanging one functional group or ring system for another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This approach can lead to improvements in potency, selectivity, and metabolic stability. scripps.educambridgemedchemconsulting.com

For this compound, the dihydroisochromene nucleus can be replaced with a variety of other ring systems. These modifications can be classified as classical or non-classical bioisosteric replacements. youtube.com

A classical bioisosteric replacement would involve substituting the oxygen atom in the dihydroisochromene ring with another heteroatom. For example, replacing the oxygen with a sulfur atom would yield a dihydroisothiochromene derivative. Substitution with a nitrogen atom would result in a tetrahydroisoquinoline derivative, a scaffold known for its presence in a wide range of biologically active compounds. nih.gov

Non-classical bioisosteric replacements involve more significant structural changes that maintain key binding interactions. The entire bicyclic dihydroisochromene system could be replaced with other bicyclic or even monocyclic systems that orient the N-benzylcarboxamide side chain in a similar spatial arrangement. Examples of potential ring replacements include:

Tetrahydroquinoline: This would alter the fusion of the two rings.

Indane: This would replace the heterocyclic ring with a carbocyclic one.

Phthalan (1,3-dihydroisobenzofuran): This would change the ring size of the heterocyclic portion.

The rationale behind these replacements is to explore new chemical space, potentially discover novel interactions with biological targets, and improve pharmacokinetic properties. For instance, introducing a basic nitrogen atom, as in the tetrahydroisoquinoline replacement, could alter the solubility and pKa of the compound.

Table 2: Potential Bioisosteric Replacements for the Dihydroisochromene Ring System
Original Ring SystemPotential BioisostereKey ChangePotential Impact
3,4-Dihydro-1H-isochromene1,2,3,4-TetrahydroisoquinolineOxygen replaced by NitrogenIntroduction of a basic center, altered H-bonding
3,4-Dihydro-1H-isochromene3,4-Dihydro-1H-isothiochromeneOxygen replaced by SulfurAltered size, polarity, and metabolic profile
3,4-Dihydro-1H-isochromeneIndaneHeterocyclic ring replaced by carbocyclic ringIncreased lipophilicity, removal of H-bond acceptor
3,4-Dihydro-1H-isochromeneTetrahydroquinolineAltered ring fusion and heteroatom positionDifferent spatial arrangement of substituents

Impact of Derivatization on Theoretical Molecular Properties and Reactivity

DFT calculations can provide insights into a range of molecular properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.

The introduction of electron-donating groups (EDGs) like -CH3 or -OCH3 onto either the benzyl or dihydroisochromene rings is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as -F or -Cl will lower the HOMO energy, decreasing its nucleophilicity. These substitutions will also affect the LUMO energy.

For example, placing an EDG on the benzyl ring would likely increase the electron density on that ring, potentially making it a more favorable site for electrophilic substitution. An EWG would have the opposite effect. These changes in electronic distribution would be reflected in the MEP map.

Bioisosteric replacement of the dihydroisochromene ring system would lead to more significant changes in the theoretical molecular properties. Replacing the oxygen atom with nitrogen to form a tetrahydroisoquinoline analog would introduce a site of basicity and alter the hydrogen bonding capabilities, which would be evident in the MEP.

Table 3: Predicted Impact of Derivatization on Theoretical Molecular Properties
ModificationSubstituent/ReplacementPredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Effect on HOMO-LUMO GapPredicted Change in Reactivity
Substitution on Benzyl Ring-CH3 (EDG)IncreaseSlight IncreaseDecreaseMore reactive towards electrophiles
Substitution on Benzyl Ring-F (EWG)DecreaseDecreaseSlight ChangeLess reactive towards electrophiles
Ring ModificationTetrahydroisoquinolineIncrease (due to N lone pair)VariableDecreaseIncreased nucleophilicity at nitrogen
Ring ModificationIndaneSlight Decrease (relative to isochromene)VariableSlight IncreaseAltered aromatic reactivity

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide?

Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation and cyclization. Key steps include:

  • Amide Coupling : Use coupling agents like EDC/HOBt under inert atmospheres (e.g., nitrogen) in anhydrous solvents such as DMF or DCM .
  • Cyclization : Controlled heating (60–80°C) with acid catalysts (e.g., p-toluenesulfonic acid) to form the isochromene ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
    Optimize yields by monitoring reaction progress via TLC and adjusting solvent polarity.

Basic: How can spectroscopic methods (NMR, IR, MS) characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify benzyl protons (δ 4.3–4.6 ppm, singlet) and isochromene ring protons (δ 2.8–3.2 ppm, multiplet) .
    • ¹³C NMR : Confirm carbonyl carbons (amide: ~168 ppm; lactone: ~170 ppm) .
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and lactone C-O-C (~1250 cm⁻¹) .
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .
  • Avoid exposure to moisture or light; use amber glass vials for long-term storage.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Structural Modifications :
    • Vary benzyl substituents (e.g., electron-withdrawing groups) to assess impact on bioactivity .
    • Modify the isochromene ring (e.g., introduce methyl groups) to study steric effects .
  • Assays :
    • Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .
    • Use computational docking (AutoDock Vina) to predict binding modes .

Advanced: What computational strategies identify potential biological targets for this compound?

Answer:

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite to match known active sites .
  • Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., GPCRs) over 100-ns trajectories .
  • Chemogenomic Databases : Cross-reference with ChEMBL or PubChem BioAssay to identify homologous targets .

Advanced: How to resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Answer:

  • Methodological Audit :
    • Verify assay conditions (buffer pH, temperature) and compound solubility (DMSO concentration ≤1%) .
    • Replicate experiments with independent synthetic batches to exclude impurity effects .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess statistical power .

Advanced: What role does this compound play in multi-step organic synthesis?

Answer:

  • Intermediate for Complex Molecules :
    • Couple with heterocycles (e.g., pyridines) via Suzuki-Miyaura cross-coupling .
    • Functionalize the amide group for peptide mimetics or PROTACs .
  • Catalysis : Use in asymmetric synthesis with chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Advanced: How to validate analytical methods (e.g., HPLC) for purity assessment?

Answer:

  • Validation Parameters :
    • Linearity : R² ≥0.999 for calibration curves (1–100 µg/mL) .
    • Precision : ≤2% RSD for retention times across triplicate runs .
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Advanced: What mechanisms explain its interaction with enzymatic targets?

Answer:

  • Enzyme Inhibition : Competitive inhibition confirmed via Lineweaver-Burk plots; calculate Kᵢ using Cheng-Prusoff equation .
  • Covalent Binding : Probe thiol-reactive groups (e.g., via Michael addition) using LC-MS/MS .
  • Allosteric Modulation : Detect conformational changes via circular dichroism (CD) spectroscopy .

Advanced: What challenges arise during large-scale purification, and how are they mitigated?

Answer:

  • Challenges : Low yield due to viscous intermediates or isomerization .
  • Solutions :
    • Use centrifugal partition chromatography (CPC) for high-throughput separation .
    • Optimize crystallization solvents (e.g., tert-butyl methyl ether) to enhance crystal purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.